molecular formula C19H18N2O B1613706 4'-Cyano-2-pyrrolidinomethyl benzophenone CAS No. 898774-26-0

4'-Cyano-2-pyrrolidinomethyl benzophenone

Cat. No.: B1613706
CAS No.: 898774-26-0
M. Wt: 290.4 g/mol
InChI Key: REXBWDZEPYPRCA-UHFFFAOYSA-N
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Description

Contemporary Significance of the Benzophenone (B1666685) Scaffold in Chemical Sciences

The benzophenone scaffold is a ubiquitous and privileged structure in modern chemical research, primarily due to its prevalence in both natural products and synthetic molecules with significant biological activities. nih.govrsc.org Its structural rigidity and the ability to engage in various intermolecular interactions make it an attractive framework for the design of new therapeutic agents and functional materials. nih.govresearchgate.net The diaryl ketone motif is a key pharmacophore in numerous compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org

Furthermore, the photochemical properties of benzophenone are of considerable interest. It is a classic photosensitizer, capable of absorbing UV radiation and transferring the energy to other molecules, a property exploited in photochemistry and as a photoinitiator in polymer chemistry. nih.govguidechem.com This characteristic also makes it a fundamental component in the design of UV filters for sunscreens and stabilizers in various commercial products to prevent photodegradation. rsc.org

Evolution of Functionalized Benzophenones in Targeted Molecular Design

The functionalization of the benzophenone core has evolved from simple substitutions to the strategic incorporation of complex moieties to achieve specific molecular functions. This targeted molecular design allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. The introduction of various substituents on the phenyl rings can dramatically alter the biological activity or physical properties of the parent molecule. researchgate.net For instance, the addition of heterocyclic nuclei, such as thiazole, to the benzophenone structure has led to the development of potent anti-inflammatory agents. mdpi.comnih.gov

The compound of focus, 4'-Cyano-2-pyrrolidinomethyl benzophenone , exemplifies this trend of targeted functionalization. The introduction of a cyano group (-CN) at the 4'-position and a pyrrolidinomethyl group at the 2-position of the benzophenone scaffold is a deliberate design choice. The cyano group is a strong electron-withdrawing group that can modulate the electronic properties of the molecule, potentially influencing its reactivity and biological interactions. The pyrrolidinomethyl group, a common substituent in medicinal chemistry, can enhance solubility and provide a basic nitrogen center for salt formation or hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov

The precise positioning of these functional groups is critical. The '2' and '4'' substitution pattern creates a specific three-dimensional arrangement of the functional groups, which will dictate how the molecule interacts with its biological targets or organizes in the solid state.

Multidisciplinary Research Perspectives on Benzophenone Architectures

The versatility of the benzophenone scaffold has led to its investigation across multiple scientific disciplines, most notably in medicinal chemistry and materials science.

In medicinal chemistry, benzophenone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. nih.govrsc.org Marketed drugs such as ketoprofen (B1673614) (an anti-inflammatory agent), fenofibrate (B1672516) (an antihyperlipidemic agent), and tolcapone (B1682975) (used in the treatment of Parkinson's disease) all contain the benzophenone core, highlighting its therapeutic relevance. rsc.orgrsc.org

Researchers continuously explore new benzophenone derivatives for various therapeutic targets. For example, the synthesis of benzophenone-thiazole hybrids has been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation. mdpi.com Similarly, other derivatives have been designed and synthesized as potential inhibitors of vascular endothelial growth factor A (VEGF-A) for anticancer applications. nih.gov The general synthetic strategy often involves Friedel-Crafts acylation or variations thereof to construct the central diaryl ketone. nih.govguidechem.com

The hypothetical therapeutic potential of This compound can be inferred from the known activities of related structures. The presence of the pyrrolidine (B122466) ring is a feature found in various biologically active compounds, and its combination with the benzophenone scaffold suggests potential applications that warrant further investigation.

Beyond its medicinal applications, the benzophenone scaffold is proving to be a valuable component in the development of advanced organic materials. researchgate.netresearchgate.net Its inherent photophysical properties, particularly its high efficiency in intersystem crossing (the transition from a singlet excited state to a triplet excited state), make it an attractive building block for materials used in organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Benzophenone derivatives have been successfully employed as host materials for phosphorescent emitters in OLEDs. acs.org Their high triplet energy allows for efficient energy transfer to the phosphorescent guest molecules, leading to devices with high quantum efficiencies. acs.org The twisted geometry of the benzophenone core can also help in reducing intermolecular interactions, which is beneficial for preventing self-quenching effects in the emissive layer of an OLED. mdpi.com

Furthermore, the ability to functionalize the benzophenone core allows for the tuning of its electrochemical and photophysical properties to meet the specific requirements of electronic devices. The incorporation of electron-donating and electron-accepting groups can create molecules with intramolecular charge transfer (CT) states, which are of interest for applications in thermally activated delayed fluorescence (TADF) emitters. researchgate.netresearchgate.net The cyano group in This compound , being an electron-accepting moiety, could play a significant role in defining the electronic characteristics of the molecule, making it a candidate for investigation in the field of organic electronics.

Table of Physicochemical Properties of this compound

PropertyValue
CAS Number 898776-03-9
Molecular Formula C₁₉H₁₈N₂O
Molecular Weight 290.36 g/mol

Data sourced from publicly available chemical databases. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-13-15-7-9-16(10-8-15)19(22)18-6-2-1-5-17(18)14-21-11-3-4-12-21/h1-2,5-10H,3-4,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXBWDZEPYPRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643638
Record name 4-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-26-0
Record name 4-[2-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Cyano 2 Pyrrolidinomethyl Benzophenone and Analogs

Strategic Approaches to Benzophenone (B1666685) Core Synthesis and Functionalization

The benzophenone framework, a diaryl ketone, is a fundamental structure in organic chemistry. wikipedia.org Its synthesis can be achieved through several strategic pathways, each with distinct advantages.

Friedel-Crafts Acylation: This is a classic and versatile method for forming the carbon-carbon bond between an aromatic ring and a carbonyl carbon. oregonstate.edu The reaction typically involves the acylation of an aromatic compound like benzene (B151609) with an acyl chloride (e.g., benzoyl chloride) or carbon tetrachloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). oregonstate.eduorgsyn.orgchemicalbook.com The use of an acyl chloride directly yields the benzophenone, while the carbon tetrachloride route first produces a diphenyldichloromethane intermediate that is subsequently hydrolyzed. wikipedia.orgorgsyn.org Other variations include using phosgene (B1210022) or benzoic anhydride (B1165640) as the acylating agent. orgsyn.orgchemicalbook.com

Cross-Coupling Reactions: Modern synthetic chemistry often employs transition-metal-catalyzed cross-coupling reactions for the construction of biaryl systems. The Suzuki-Miyaura reaction, which couples an aryl boronic acid with an aryl halide, is considered a "greener" and highly efficient method for preparing benzophenone derivatives. oregonstate.edu Another notable method is the Fukuyama coupling, which involves the reaction of a thioester with an organozinc reagent, catalyzed by palladium. rsc.org

Oxidation Reactions: Benzophenones can be synthesized via the oxidation of diphenylmethane (B89790) precursors. wikipedia.org A variety of oxidizing agents can be employed, and one patented process describes the use of manganese dioxide and a strong acid for this transformation, which can be performed in an aqueous slurry. google.com

C-H Bond Activation: A more recent and atom-economical strategy involves the direct palladium-catalyzed C-H activation of aldehydes to react with aryl halides, forming diaryl ketones. elsevierpure.comresearchgate.net This approach avoids the need for pre-functionalized organometallic reagents, thereby shortening the synthetic sequence.

Table 1: Key Strategic Approaches for Benzophenone Core Synthesis
Synthetic StrategyKey ReactantsTypical CatalystReference
Friedel-Crafts AcylationBenzene derivative + Acyl chloride/Carbon tetrachlorideAlCl₃ oregonstate.eduorgsyn.org
Suzuki-Miyaura CouplingAryl boronic acid + Aryl halidePalladium complex oregonstate.edu
Fukuyama CouplingAryl thioester + Organozinc reagentPalladium complex (e.g., Pd(dba)₂) rsc.org
OxidationDiphenylmethane derivativeMnO₂ / Strong acid google.com
C-H ActivationAldehyde + Aryl halidePalladium complex elsevierpure.comresearchgate.net

Selective Derivatization for Introduction of Cyano and Pyrrolidinomethyl Moieties

Once the benzophenone core is assembled, the next critical phase is the selective introduction of the cyano and pyrrolidinomethyl groups at the desired positions (4' and 2, respectively).

Introduction of the Cyano Moiety: The cyano group (–C≡N) is a versatile functional group in organic synthesis. researchgate.net Its introduction onto the benzophenone scaffold is typically achieved by using a pre-functionalized starting material. For instance, a common strategy involves using a benzonitrile (B105546) derivative, such as o-chlorobenzonitrile or a cyanobenzoyl chloride, in a cross-coupling or Friedel-Crafts reaction to build the benzophenone core with the cyano group already in place. asianpubs.org

Alternatively, the cyano group can serve as a directing group to guide C-H functionalization at its ortho position. rsc.orgsnnu.edu.cn In some advanced methods, a functional group that can be later converted to a nitrile, such as a pivalophenone N-H imine, can be used as a surrogate. This imine group can direct C-H functionalization and then be transformed into the desired cyano group through fragmentation. rsc.org

Introduction of the Pyrrolidinomethyl Moiety: The pyrrolidinomethyl group (–CH₂–N(CH₂)₄) is commonly introduced via nucleophilic substitution or aminomethylation reactions. A plausible and direct route involves the reaction of a 2-(halomethyl)benzophenone precursor, such as 2-(bromomethyl)-4'-cyanobenzophenone, with pyrrolidine (B122466). The nitrogen atom of the pyrrolidine acts as a nucleophile, displacing the halide to form the C-N bond and yield the final product.

Another established method for aminomethylation is the Mannich reaction. While specific examples for this exact substrate are not detailed in the provided literature, a Mannich-type reaction involving a suitable benzophenone precursor, formaldehyde, and pyrrolidine could theoretically be employed to install the pyrrolidinomethyl group.

Optimization of Reaction Pathways and Catalytic Systems for Efficiency and Yield

Maximizing the efficiency and yield of synthetic routes is a central goal in chemical synthesis. This is often achieved through the careful selection and optimization of catalysts and reaction conditions.

For palladium-catalyzed reactions, such as C-H activation and cross-couplings, the choice of ligand is critical. The use of picolinamide (B142947) ligands, for example, has proven key to successfully synthesizing diaryl ketones from aldehydes and aryl halides. elsevierpure.comresearchgate.net In Fukuyama couplings, a simple, phosphine-free catalyst system using Pd(dba)₂ was found to effectively convert various aryl thioesters to diaryl ketones in good yields, avoiding more complex and expensive phosphine (B1218219) ligands. rsc.org

Table 2: Examples of Optimized Catalytic Systems
Reaction TypeCatalyst SystemKey AdvantageReference
C-H Activation CouplingPalladium with Picolinamide LigandsEnables efficient coupling of aldehydes and aryl halides. elsevierpure.comresearchgate.net
Fukuyama CouplingPd(dba)₂ (Phosphine-free)Provides good yields for diaryl ketones with a simpler catalyst. rsc.org
Friedel-Crafts AcylationComposite Catalyst (Fe/Zn salts)Allows for a low-pressure synthesis, improving safety and yield. google.com
Asymmetric HydrogenationMn(I) with Chiral PNN LigandAchieves outstanding activity and excellent enantioselectivity. researchgate.net

Stereochemical Control in Chiral Benzophenone Derivative Synthesis

The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial when preparing compounds for biological applications. Benzophenone derivatives can be made chiral either at the central carbonyl carbon (by reduction to a benzhydrol) or at a substituent.

Asymmetric Hydrogenation: The most direct route to chiral benzhydrols (the alcohol analogs of benzophenones) is the asymmetric hydrogenation of the prochiral ketone. Highly effective and enantioselective methods have been developed using earth-abundant manganese catalysts with chiral PNN tridentate ligands, achieving up to >99% enantiomeric excess (ee). researchgate.net Ruthenium complexes containing chiral ligands like BINAP are also highly effective for the asymmetric hydrogenation of various benzophenone derivatives. acs.org

Catalysis with Chiral Benzophenones: Interestingly, chiral benzophenone derivatives can themselves be used to control stereochemistry. They can act as photocatalysts, where the excited state of the chiral benzophenone selectively interacts with a substrate to produce a chiral product. rsc.org In other cases, intramolecular reactions within a molecule containing a chiral benzophenone moiety can proceed with high stereoselectivity. researchgate.net

Modern Catalytic Methods: Recent advances have enabled the enantioselective synthesis of ketones with a chiral center at the α-position. One novel method combines visible light photoactivation with a chiral phosphoric acid catalyst in a one-pot reaction to generate enantioenriched α,α-diarylketones. nih.gov Furthermore, chiral organocatalysts, such as cyclopropenimines, have been used to catalyze enantioselective Michael additions to benzophenone-imine derivatives, creating chiral adducts with high precision. rsc.org

Development of Sustainable and Green Chemical Syntheses for Benzophenone Scaffolds

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.comyoutube.comscispace.com These principles are increasingly being applied to the synthesis of benzophenone and its derivatives.

A prominent example is the photoreduction of benzophenone to benzopinacol. This reaction can be carried out using solar energy as a renewable energy source and greener solvents like ethanol, which can act as both the solvent and the hydrogen donor. hilarispublisher.comegrassbcollege.ac.inresearchgate.net This approach provides a sustainable alternative to methods relying on non-renewable energy and potentially more hazardous solvents. hilarispublisher.com

The selection of synthetic routes also plays a role in sustainability. Atom-economical reactions like C-H activation are inherently greener as they reduce the generation of stoichiometric byproducts compared to classical methods that require pre-functionalized starting materials. elsevierpure.com The use of more abundant and less toxic metal catalysts, such as those based on iron or manganese, is preferred over catalysts based on precious and more toxic metals like rhodium or palladium. google.comresearchgate.net Additionally, developing synthetic steps that can be performed in water instead of organic solvents is a key goal of green chemistry. google.com

Scientific Review of 4'-Cyano-2-pyrrolidinomethyl benzophenone: An Analysis of Publicly Available Research

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data for the chemical compound This compound . Despite extensive searches for its structure-activity relationship (SAR), structure-property relationship (SPR), and interactions with various biological targets, no dedicated studies detailing this particular molecule were identified.

The benzophenone scaffold, a core component of the requested compound, is a well-recognized structure in medicinal chemistry. Numerous derivatives have been synthesized and evaluated for a wide range of biological activities. However, the specific combination of a 4'-cyano group and a 2-pyrrolidinomethyl substituent on the benzophenone framework does not appear in the reviewed literature.

Therefore, it is not possible to provide a scientifically accurate article on the conformational analysis, molecular recognition mechanisms, or specific ligand-target interactions of this compound as outlined in the user's request. To generate content on these topics would require extrapolation from related but distinct molecules, a practice that would compromise scientific accuracy and constitute speculation.

While research exists for various benzophenone derivatives in the contexts of:

Histamine (B1213489) H3 Receptor Antagonism: Certain benzophenone-based compounds have been explored for their potential to interact with histamine H3 receptors. nih.govmdpi.comnih.govuaeu.ac.ae

Cholinesterase Inhibition: The benzophenone scaffold has been incorporated into molecules designed to inhibit cholinesterase enzymes. mdpi.comnih.govnih.gov

HIV-1 Reverse Transcriptase Inhibition: A notable area of research has been the development of benzophenone derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.govsciforschenonline.orgnih.govacs.org

Modulation of Angiogenic Factors and Inflammatory Cytokines: Some studies have touched upon the anti-inflammatory and anti-angiogenic potential of compounds containing a benzophenone moiety. nih.govnih.govnih.gov

It must be emphasized that none of the available studies specifically name or provide data for this compound. The influence of the precise substitution pattern (the 4'-cyano and 2-pyrrolidinomethyl groups) on the benzophenone core is critical for determining its specific chemical properties and biological activities. Without direct experimental or computational data for this exact compound, any discussion would be unfounded.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Ligand-Target Interactions in Biological Systems

Investigation of Anticonvulsant Activities

While direct experimental data on the anticonvulsant properties of 4'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685) is not extensively documented in publicly available literature, the structure-activity relationships (SAR) of analogous benzophenone and N-substituted heterocyclic compounds provide a strong basis for predicting its potential efficacy. The core benzophenone structure is a known pharmacophore in various centrally active agents. The anticonvulsant activity of such compounds is often evaluated using standard models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help to identify agents effective against generalized tonic-clonic and myoclonic seizures, respectively. nih.gov

The key structural features of 4'-Cyano-2-pyrrolidinomethyl benzophenone that are likely to influence its anticonvulsant profile are the cyano group at the 4'-position, the pyrrolidinomethyl substituent at the 2-position, and the central benzophenone core.

The Benzophenone Core: This bulky, lipophilic moiety facilitates entry into the central nervous system. Its diaryl ketone structure is found in some compounds with CNS activity.

The 4'-Cyano Group: The electron-withdrawing nature of the cyano group can significantly modulate the electronic properties of the phenyl ring, influencing receptor binding and metabolic stability. In some series of anticonvulsant compounds, the presence of specific substituents on the phenyl ring is crucial for activity.

The 2-Pyrrolidinomethyl Group: This basic amino group is a common feature in many CNS-active drugs. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, and the methylene (B1212753) spacer introduce a degree of conformational flexibility and a basic center that can be protonated at physiological pH. This can facilitate interactions with biological targets such as ion channels or receptors. The nature and position of such amino groups are critical in defining the anticonvulsant profile and neurotoxicity. For instance, studies on other heterocyclic anticonvulsants have shown that the type of amino group and the length of the alkyl chain connecting it to the core structure are pivotal for activity. nih.govmdpi.com

SAR studies on related classes of compounds, such as substituted cathinones and other heterocyclic derivatives, have demonstrated that modifications to the aromatic rings and the amino terminus can drastically alter potency and selectivity for biogenic amine transporters, which can be relevant to anticonvulsant mechanisms. nih.gov For example, in a series of isatin-based derivatives, the nature and position of substituents on an aromatic ring were found to be critical for anti-MES and anti-PTZ activity. nih.gov Similarly, research on cinnamylpiperazine (B8809312) derivatives, which share the benzophenone starting material, indicates that while analogs can be synthesized, achieving superior anticonvulsant activity compared to established drugs like flunarizine (B1672889) is a significant challenge. ingentaconnect.com

The following table presents data on various heterocyclic compounds, illustrating the impact of structural modifications on anticonvulsant activity.

Compound IDBasic StructureSubstituentsAnticonvulsant TestActivity
4g Benzoxazole-triazolone4-fluorobenzylthioMESED₅₀ = 23.7 mg/kg
scPTZED₅₀ = 18.9 mg/kg
4 Pyrrolidine-2,5-dione3-morpholinopropylMESED₅₀ = 62.14 mg/kg
6 HzED₅₀ = 75.59 mg/kg
6 Pyrrolidine-2,5-dione4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethylMESED₅₀ = 68.30 mg/kg
6 HzED₅₀ = 28.20 mg/kg
Flunarizine Cinnamylpiperazinebis(4-fluorophenyl)methylMESED₅₀ = 38.1 mg/kg

This table is illustrative and compiles data from studies on different classes of anticonvulsant compounds to highlight SAR principles. nih.govnih.govmdpi.comingentaconnect.com

Based on these principles, this compound integrates a known CNS-penetrant scaffold with substituents that are expected to modulate its electronic and steric properties in a manner relevant to anticonvulsant activity. The pyrrolidinomethyl group, in particular, suggests a potential interaction with neuronal ion channels or receptors, a common mechanism for antiepileptic drugs.

Correlation of Molecular Structure with Advanced Material Performance

The benzophenone framework is not only relevant in medicinal chemistry but is also a cornerstone in the design of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netmdpi.com The inherent properties of the benzophenone core, such as its ability to act as an efficient triplet sensitizer (B1316253) due to high intersystem crossing efficiency, make it an attractive building block for high-performance emitters. researchgate.netmdpi.com The specific substitutions on this compound are poised to fine-tune its performance in such applications.

Structure-Photophysical Performance Optimization in Emissive Systems

In the context of emissive systems, the structure of this compound suggests its potential as a component in a donor-acceptor (D-A) type molecule, which is a common design strategy for achieving thermally activated delayed fluorescence (TADF). nih.govresearchgate.net

Donor-Acceptor Architecture: The benzophenone core, particularly when substituted with an electron-withdrawing group like the 4'-cyano group, can act as a strong acceptor. The 2-pyrrolidinomethyl group, while not a classic powerful electron donor like carbazole (B46965) or acridine, can provide some electron-donating character and, more importantly, influence the molecular geometry.

Twisted Intramolecular Charge Transfer (TICT): The steric hindrance induced by the 2-pyrrolidinomethyl substituent would likely force a significant twist between the two phenyl rings of the benzophenone core. This twisted geometry is crucial for separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key requirement for achieving a small singlet-triplet energy gap (ΔEST). A small ΔEST is the defining characteristic of TADF emitters, as it allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state. researchgate.netnih.gov

Influence of the Cyano Group: The strong electron-withdrawing cyano group enhances the acceptor strength of the benzophenone moiety, further promoting charge transfer character in the excited state. This can lead to a red-shift in the emission wavelength. The position and nature of acceptor groups are critical in tuning the emission color and efficiency of TADF emitters. nih.gov

The photophysical properties of various benzophenone-based TADF emitters are summarized below, illustrating the impact of different donor and acceptor moieties on their performance.

CompoundDonorAcceptorΔEST (eV)Photoluminescence Quantum Yield (%)Emission Color
DMAC-BP AcridineBenzophenone0.2363.5Blue
PXZ-BP PhenoxazineBenzophenone0.1978.2Green
CzDBA CarbazoleDibenzothiophene-S,S-dioxide0.0894.0Sky-Blue

This table compiles representative data for benzophenone and related D-A emitters to showcase structure-property trends. researchgate.netnih.gov

Structure-Electrochemical Behavior Relationships for Charge Transport

The electrochemical properties of a material are paramount for its function within an OLED device, as they dictate the efficiency of charge injection and transport. synthon-chemicals.com The structure of this compound provides insights into its potential charge transport characteristics.

Electron Transport: The benzophenone core, especially when functionalized with a cyano group, is electron-deficient. This makes the molecule a candidate for an electron-transporting material (ETM) or the electron-transporting component in a bipolar host material. The low-lying LUMO energy level, facilitated by the cyano group, is beneficial for electron injection from the cathode and subsequent transport through the organic layer. mdpi.com

Impact on Device Performance: In an OLED, balanced charge transport is crucial for high efficiency. If used as an emitter, the charge-trapping properties of the molecule become important. Its D-A structure would facilitate the recombination of electrons and holes on the molecule, leading to light emission. The specific energy levels of the HOMO and LUMO will determine the ease of charge injection from adjacent layers and the color of the emitted light. researchgate.netrsc.org

The table below shows the electrochemical properties of some benzophenone-based materials used in OLEDs.

MaterialHOMO (eV)LUMO (eV)Application
HA1 -5.89-2.48Host
HA2 -5.61-2.33Host
EB4 -5.91-3.00Emitter

Data compiled from a review on benzophenone derivatives for OLEDs. mdpi.com

Impact of Structure on Thermal Resilience and Degradation Pathways in Devices

The thermal stability of organic materials is a critical factor for the operational lifetime and reliability of OLED devices. High temperatures generated during device operation can lead to morphological changes or chemical degradation, diminishing performance.

Glass Transition Temperature (Tg) and Decomposition Temperature (Td): The bulky and rigid benzophenone core generally imparts good thermal stability to its derivatives. mdpi.com The introduction of the pyrrolidinomethyl group, with its flexible aliphatic nature, might lower the glass transition temperature (Tg) compared to more rigid derivatives. A high Tg is desirable to prevent morphological changes in the thin films of the device at elevated operating temperatures. The decomposition temperature (Td) is also a key metric, and benzophenone derivatives often exhibit high Td values, indicating their chemical stability at high temperatures. mdpi.com

Degradation Pathways: The presence of the C-N bond in the pyrrolidinomethyl group and the C≡N bond of the cyano group could represent potential sites for chemical degradation under electrical stress and high temperatures. Understanding these potential degradation pathways is essential for designing more robust materials. For instance, the aliphatic C-H bonds in the pyrrolidine ring could be susceptible to oxidation.

The thermal properties of several benzophenone-based materials are listed in the table below, highlighting the high thermal stability often associated with this class of compounds.

MaterialTg (°C)Td (°C)
HA1 102448
HA4 188553
HA6 127451

Data compiled from a review on benzophenone derivatives for OLEDs. mdpi.com

Mechanistic Investigations at the Molecular Level

Decoding the Molecular Basis of Biological Activity

Investigations into how a compound interacts with biological systems at a molecular level are fundamental to drug discovery and toxicology. This typically involves studying its effects on specific proteins, such as enzymes and receptors.

Enzyme Inhibition Kinetics and Binding Site Characterization

The study of enzyme inhibition by a compound can reveal its potential as a therapeutic agent. This involves determining the kinetics of inhibition (e.g., competitive, non-competitive) and characterizing the binding site on the enzyme. For 4'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685), there is no publicly available research detailing its interaction with any specific enzymes. Therefore, data on its inhibition constants (Kᵢ), the nature of its binding, or the amino acid residues involved in its interaction with an enzyme active site are not available.

Receptor Binding Dynamics and Signal Transduction Pathways

Many drugs exert their effects by binding to cellular receptors, initiating a cascade of signals within the cell. Studies in this area would typically include receptor binding assays to determine affinity (Kd) and selectivity for various receptors, as well as functional assays to elucidate the downstream signal transduction pathways affected. A review of scientific literature yielded no studies on the receptor binding profile of 4'-Cyano-2-pyrrolidinomethyl benzophenone. Consequently, there is no information on whether it acts as an agonist or antagonist at any receptor, nor on the signaling pathways it might modulate. While some benzophenone derivatives are known to interact with targets like sigma receptors, specific data for this compound is absent. acs.org

Unraveling Photophysical Mechanisms in Organic Electronics

The unique electronic properties of molecules containing both electron-donating and electron-withdrawing groups, such as those present in the benzophenone family, make them candidates for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). nih.govnih.gov The cyano group, being a strong electron-withdrawing group, often plays a crucial role in the photophysical behavior of such molecules. acs.orgchemicalbook.com

Intersystem Crossing (ISC) Efficiency and Spin-Orbit Coupling

Intersystem crossing (ISC) is a key process in which a molecule changes its spin state, for example, from a singlet excited state to a triplet excited state. The efficiency of this process is governed by spin-orbit coupling. Benzophenone itself is a classic example of a molecule with high ISC efficiency. nih.govnih.govresearchgate.net However, no experimental or computational studies were found that specifically measure or calculate the ISC rates or spin-orbit coupling constants for this compound.

Thermally Activated Delayed Fluorescence (TADF) Pathways

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons to generate light, leading to high-efficiency OLEDs. This process relies on a small energy gap between the lowest singlet and triplet excited states (ΔEST). Many molecules with a benzophenone or cyano-substituted core are designed and investigated as TADF emitters. nih.govnih.govchemicalbook.comgoogle.com However, there is no available data to confirm if this compound exhibits TADF, nor any measurements of its ΔEST or delayed fluorescence lifetime.

Exciton (B1674681) Dynamics and Energy Transfer Processes

Understanding the behavior of excitons (electron-hole pairs) and how they move through a material is crucial for optimizing the performance of electronic devices. This includes studying processes like exciton self-trapping and energy transfer between molecules. nih.gov The photophysical dynamics of this compound, including its exciton lifetime and energy transfer properties, have not been reported in the scientific literature.

Information regarding the chemical compound "this compound" is not available in scientific literature.

Extensive research has yielded no specific scientific articles, studies, or data pertaining to the mechanistic investigations at the molecular level for the chemical compound "this compound." Consequently, detailed information on its charge carrier generation and transport mechanisms in electronic devices is not publicly available.

Benzophenone Derivatives in Organic Electronics: Several review articles discuss the use of the benzophenone core in organic light-emitting diodes (OLEDs) and as a fragment for synthesizing organic semiconductors. nih.govktu.edumdpi.com These reviews highlight the potential of benzophenone derivatives due to their efficient intersystem crossing capabilities, which is a desirable property for certain electronic applications. nih.govktu.edumdpi.com

N-type Organic Semiconductors: The cyano group (–C≡N) is a well-known electron-withdrawing group used to create n-type organic semiconductors, which are essential for developing various electronic devices. researchgate.net The inclusion of a cyano group in an organic molecule, such as in the specified benzophenone, is a strategy to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. researchgate.net

Synthesis of Benzophenone Derivatives: The scientific literature contains numerous examples of the synthesis of benzophenone derivatives for various applications, including as photoinitiators in polymer chemistry and for their potential biological activities, such as anti-inflammatory properties. nih.govresearchgate.netnih.govmdpi.comresearchgate.netmdpi.com

However, none of these sources provide specific experimental or theoretical data on the charge carrier generation and transport properties of "this compound." The absence of such information in the public domain prevents the creation of a detailed scientific article with research findings and data tables as requested.

Computational Chemistry and in Silico Modeling for Research Advancements

Molecular Docking and Ligand-Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a biological target.

For 4'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685), molecular docking studies could be employed to predict its binding affinity and mode of interaction with various enzymes or receptors. The benzophenone scaffold is a known pharmacophore that interacts with numerous biological targets. medicaljournals.se The key functional groups of the title compound would likely govern its binding specificity:

Benzophenone Carbonyl (C=O): This group is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donor residues (e.g., Arginine, Lysine, Serine) in a protein's active site.

4'-Cyano Group (C≡N): The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its linear geometry and electronic properties can contribute to specific polar interactions and help orient the molecule within a binding pocket.

2-Pyrrolidinomethyl Group: The tertiary amine in the pyrrolidine (B122466) ring is typically protonated under physiological conditions, making it a strong hydrogen bond donor and capable of forming ionic interactions (salt bridges) with acidic residues like aspartate or glutamate. The flexible methyl linker allows the pyrrolidine ring to adopt various conformations to optimize its fit within a binding site.

In a hypothetical docking study against a protein target, such as a kinase or a protease, 4'-Cyano-2-pyrrolidinomethyl benzophenone would be evaluated based on its binding energy and the interactions formed. Lower binding energy scores typically indicate a more stable ligand-protein complex.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

Parameter Value Interacting Residues Interaction Type
Binding Energy (kcal/mol) -9.2 ASP 145 Hydrogen Bond, Ionic
LYS 72 Hydrogen Bond
PHE 80 Pi-Pi Stacking

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. researchgate.netscilit.com These methods solve the Schrödinger equation for a molecule to determine its electron distribution and energy levels.

For this compound, DFT calculations can elucidate several key electronic descriptors:

Electron Distribution and Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density around the molecule. It would likely show negative potential (red/yellow) around the carbonyl oxygen and the cyano nitrogen, indicating these are sites for electrophilic attack or hydrogen bonding. The protonated pyrrolidine nitrogen would show a positive potential (blue), highlighting it as a nucleophilic site.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO might be localized on the electron-rich pyrrolidine and adjacent phenyl ring, while the LUMO could be centered on the electron-deficient cyanophenyl ring and carbonyl group.

Reactivity Descriptors: Parameters like electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. ripublication.com

Note: The data in this table is hypothetical and serves as an example of typical quantum chemical calculation outputs.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com An MD simulation of the this compound-protein complex, derived from a docking study, would be performed to assess the stability and conformational dynamics of the binding.

The simulation would place the complex in a solvated, physiological environment and calculate the atomic trajectories by integrating Newton's laws of motion. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess structural stability. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests the complex is not undergoing major conformational changes and the ligand remains stably bound.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, indicating which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein over time, confirming the persistence of key interactions identified in docking.

A stable MD trajectory would provide strong evidence that this compound can form a lasting and effective interaction with its target, validating the results from molecular docking.

Prediction of Spectroscopic Signatures for Research Probes

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. semanticscholar.org DFT calculations can predict vibrational frequencies (Infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts with a reasonable degree of accuracy. researchgate.net

For this compound, these predictions would be valuable:

Infrared (IR) Spectrum: Calculations can predict the vibrational frequencies corresponding to specific functional groups. This would help in identifying the compound from experimental spectra. Key predicted peaks would include:

A strong C≡N stretch (around 2220-2260 cm⁻¹).

A strong C=O stretch of the benzophenone ketone (around 1650-1670 cm⁻¹).

C-N stretching vibrations for the pyrrolidine ring.

Aromatic C-H and C=C stretching vibrations.

NMR Spectrum: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. By comparing calculated shifts with experimental data, the structure of a synthesized compound can be confirmed. The complex substitution pattern on both phenyl rings of this compound would lead to a distinct and complex set of signals in the aromatic region of the ¹H NMR spectrum, which could be resolved and assigned with the aid of computational predictions.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can predict electronic transitions, corresponding to the absorption of UV-visible light. The benzophenone chromophore typically exhibits strong π→π* transitions, and the calculations would show how the cyano and pyrrolidinomethyl substituents modify the absorption maxima (λ_max). researchgate.net

Rational Design of Novel Benzophenone Analogs via In Silico Screening

Rational drug design aims to create new molecules with improved properties based on knowledge of a lead compound and its biological target. mdpi.com Using this compound as a lead scaffold, in silico screening can be used to design and evaluate a virtual library of new analogs with potentially enhanced activity, selectivity, or better pharmacokinetic profiles.

The process would involve:

Defining a Scaffold: Starting with the core structure of this compound.

Creating a Virtual Library: Systematically modifying the scaffold. For example, analogs could be designed by:

Relocating the cyano group to the 2' or 3' position.

Replacing the cyano group with other electron-withdrawing groups (e.g., -NO₂, -CF₃).

Substituting the pyrrolidine ring with other heterocyclic systems like piperidine (B6355638) or morpholine. bldpharm.com

Adding substituents to either of the phenyl rings.

In Silico Screening: This virtual library of analogs would then be subjected to high-throughput computational analysis. This could involve docking all analogs into the target protein's binding site to predict their binding affinities.

Filtering and Selection: Analogs with the most promising predicted binding energies and interaction profiles would be selected for further, more rigorous computational analysis (like MD simulations) or for chemical synthesis and experimental testing. This approach significantly narrows down the number of compounds that need to be synthesized, saving time and resources. mdpi.com

Through these computational strategies, a comprehensive understanding of this compound can be developed, guiding future experimental work and unlocking its potential in various scientific fields.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Spectroscopic Probes for Detailed Molecular Architectures

High-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), are indispensable for determining the precise molecular structure and for monitoring chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are pivotal for elucidating the conformational and structural details of complex molecules. For a compound like 4'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685), 1H and 13C NMR spectroscopy would provide initial verification of the molecular framework. In related structures, such as 4′-methyl-α-pyrrolidinobutyrophenone (MPBP), specific proton and carbon signals confirm the presence and connectivity of the aromatic rings, the pyrrolidine (B122466) ring, and the aliphatic chain. For instance, the aromatic protons typically appear as distinct multiplets in the downfield region of the 1H NMR spectrum, while the aliphatic protons of the pyrrolidinomethyl group would reside in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the precise arrangement of the substituents on the benzophenone core.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for confirming the elemental composition of a molecule with high accuracy and for monitoring the progress of its synthesis. sielc.commtc-usa.com For 4'-Cyano-2-pyrrolidinomethyl benzophenone (C19H18N2O), HRMS would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass. chemicalbook.com In synthetic chemistry, techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can be used for the rapid analysis of reaction mixtures without extensive sample preparation, allowing for the identification of starting materials, intermediates, and final products in real-time. nih.gov Electron ionization (EI) mass spectrometry of related α-pyrrolidinophenone derivatives often shows characteristic fragmentation patterns, such as the formation of an intense immonium ion from the α-cleavage of the bond adjacent to the nitrogen atom, which serves as a diagnostic peak for this class of compounds.

Technique Application for this compound Anticipated Data
1H & 13C NMRStructural verification and conformational analysis.Chemical shifts and coupling constants for aromatic, pyrrolidinomethyl, and carbonyl groups.
2D NMR (COSY, HSQC)Confirmation of atomic connectivity.Correlation peaks establishing bonds between specific protons and carbons.
High-Resolution MSElemental composition and reaction monitoring.Exact mass measurement corresponding to C19H18N2O and identification of reaction species.
Tandem MS (MS/MS)Structural elucidation through fragmentation analysis.Characteristic fragment ions, such as the pyrrolidinomethyl cation.

Solid-State Characterization Techniques for Crystalline and Amorphous Forms

The analysis of a compound in its solid state is crucial for understanding its macroscopic properties and for applications in materials science and pharmaceuticals.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, X-ray crystallography would reveal the conformation of the pyrrolidinomethyl group relative to the benzophenone core and how the molecules pack in the crystal lattice. Studies on related synthetic cathinones have demonstrated the power of this technique in unambiguously identifying isomers and elucidating detailed molecular structures. researchgate.net For instance, analysis of a crystal structure of a related benzophenone derivative could reveal significant twisting of the carbonyl group relative to the aromatic rings. mdpi.com

Time-Resolved Spectroscopy for Excited State Dynamics and Photophysical Lifetime Studies

Time-resolved spectroscopic techniques are employed to study the behavior of molecules after they absorb light, providing insights into their photophysical properties and potential applications in areas like photochemistry and optoelectronics.

The benzophenone chromophore is a well-known photosensitizer that can undergo intersystem crossing from the singlet excited state to the triplet state with high efficiency. acs.org The photophysical properties of benzophenone derivatives are highly dependent on their substituents and the solvent environment. nih.govsemanticscholar.org For this compound, techniques like laser flash photolysis would be used to study the lifetime and reactivity of its triplet excited state. The presence of the electron-withdrawing cyano group and the electron-donating amino group can significantly influence the energy levels and lifetimes of the excited states. acs.orgorgsyn.org For example, studies on para-aminobenzophenone have shown that the triplet state lifetime is significantly longer in polar solvents compared to nonpolar solvents. acs.org

Photophysical Parameter Influencing Factors Relevance
Excited State LifetimeSolvent polarity, nature of substituents.Determines the time available for photochemical reactions.
Intersystem Crossing YieldMolecular structure, spin-orbit coupling.Efficiency of forming the reactive triplet state.
Fluorescence Quantum YieldRigidity of the molecule, solvent interactions.Efficiency of light emission from the singlet state.

Electrochemical Methods for Redox Behavior Analysis and Energy Level Determination

Electrochemical techniques, such as cyclic voltammetry, are used to investigate the redox properties of a molecule, providing information about its ability to accept or donate electrons.

The electrochemical reduction of benzophenone typically occurs in two successive one-electron steps, forming a radical anion and then a dianion. researchgate.net The reduction potentials are sensitive to the substituents on the aromatic rings and the properties of the solvent. researchgate.net For this compound, the electron-withdrawing cyano group would be expected to make the reduction more favorable (occur at a less negative potential) compared to unsubstituted benzophenone. Cyclic voltammetry can be used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the compound, which are crucial for understanding its electronic properties and for applications in organic electronics. rsc.org

Thermal Analysis Techniques in the Context of Material Science Performance and Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature. For many benzophenone derivatives, high thermal stability is a desirable property, particularly for applications in materials like high-performance polymers. researchgate.net Studies on such polymers have shown decomposition temperatures well above 300°C. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to measure heat flow associated with thermal transitions in a material, such as melting point (Tm) and glass transition temperature (Tg). For this compound, DSC would be used to determine its melting point and to study its crystalline or amorphous nature. The thermal stability of benzophenone derivatives can be influenced by the nature and position of substituents on the benzene (B151609) rings. longdom.org For instance, modifying chitosan (B1678972) with benzophenone has been shown to alter its thermal degradation mechanism. researchcommons.org

Thermal Property Technique Significance
Decomposition Temperature (Td)TGAIndicates the upper temperature limit of the material's stability.
Melting Point (Tm)DSCCharacterizes the transition from solid to liquid state for crystalline materials.
Glass Transition Temperature (Tg)DSCCharacterizes the transition from a rigid, glassy state to a more rubbery state for amorphous materials.

Chromatographic and Separation Science Approaches for Purity and Isomer Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for assessing the purity of a compound and for separating it from byproducts and isomers. A variety of reversed-phase HPLC methods have been developed for the analysis of benzophenone and its derivatives. mtc-usa.comnih.govmtc-usa.com These methods typically use a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com HPLC is also crucial for the separation of isomers. For a molecule like this compound, it is important to separate and quantify any potential positional isomers that may have been formed during synthesis. Methods have been developed for the simultaneous determination of multiple benzophenone derivatives in complex matrices. nih.gov

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be employed to increase the volatility of polar compounds for GC analysis. GC has been used to study the formation of benzophenone from the oxidation of other compounds and to analyze for impurities. nih.gov

Strategic Development of Benzophenone Derivatives As Research Tools and Probes

Design and Synthesis of Photoaffinity Labels for Target Identification

Photoaffinity labeling is a powerful technique used to identify and study the interactions between ligands and their biological targets, such as proteins. wikipedia.org The core principle involves a ligand analogue equipped with a photoreactive group that, upon irradiation, forms a covalent bond with the target molecule, allowing for its subsequent identification. researchgate.net Benzophenone (B1666685) and its derivatives are among the most widely used photoreactive groups for this purpose. nih.govnih.gov

The design of a benzophenone-based photoaffinity label, such as one derived from 4'-Cyano-2-pyrrolidinomethyl benzophenone, involves several key considerations:

Photoreactive Core: The benzophenone group itself is the workhorse of the probe. When excited by UV light (typically around 350-360 nm), it undergoes intersystem crossing to form a triplet state. This triplet can then abstract a hydrogen atom from a nearby C-H bond of a protein, creating a radical pair that subsequently collapses to form a stable covalent C-C bond. researchgate.net This mechanism is relatively efficient and has the advantage of being less susceptible to quenching by water compared to other photolabels like nitrenes generated from aryl azides. researchgate.net

Targeting Moiety: The rest of the molecule, including the 4'-cyano and 2-pyrrolidinomethyl groups, dictates the binding specificity of the probe. These substituents would be designed to mimic the binding determinants of a known ligand for a specific biological target. The pyrrolidinomethyl group, for instance, can introduce a basic nitrogen atom, potentially engaging in ionic interactions or hydrogen bonding within a protein's binding pocket. The cyano group is an electron-withdrawing group that can influence the electronic properties and binding affinity of the molecule. tandfonline.com

Reporter/Handle: For successful identification of the labeled target, a reporter group or handle is often incorporated into the probe's structure. This can be a radioisotope (e.g., ³H or ¹²⁵I) for detection by autoradiography, a biotin (B1667282) tag for affinity purification on avidin/streptavidin supports, or a "clickable" handle like an alkyne or azide (B81097) for subsequent ligation to a fluorescent dye or other reporter molecule via click chemistry. mdpi.comnih.gov

The synthesis of such probes can be complex, often involving multi-step organic synthesis to bring together the targeting moiety, the benzophenone core, and the reporter handle. nih.gov Solid-phase synthesis has also been employed to facilitate the creation of libraries of such probes. nih.gov

Table 1: Key Features of Benzophenone-Based Photoaffinity Labels

FeatureDescriptionImportance for Target ID
Photoreactive Group BenzophenoneForms a covalent bond with the target upon UV activation.
Targeting Moiety A pharmacophore that binds to the target of interest.Confers specificity, ensuring the probe binds to the intended protein.
Reporter Handle Biotin, alkyne, radioisotope, etc.Enables detection and isolation of the probe-target complex.
Linker A chemical chain connecting the components.Provides spatial separation to minimize interference between the different parts of the probe.

Engineering Fluorescent Probes for Live-Cell Imaging and Biochemical Assays

Fluorescent probes are indispensable tools for visualizing biological processes in real-time within living cells and for quantitative measurements in biochemical assays. rsc.org While benzophenone itself is not strongly fluorescent, the scaffold can be integrated into the design of fluorescent probes.

In the context of this compound, engineering it into a fluorescent probe would typically involve its conjugation to a fluorophore. The benzophenone part of the molecule would serve as the "anchor" or targeting element, binding to a specific protein of interest. The attached fluorophore would then report on the location and dynamics of this interaction.

Alternatively, the inherent properties of the benzophenone scaffold can be modulated to create "turn-on" fluorescent probes. For example, the fluorescence of a nearby fluorophore might be quenched by the benzophenone moiety. Upon binding to its target, a conformational change could occur, separating the quencher from the fluorophore and leading to a "turn-on" fluorescent signal. While there are no specific reports of this compound being used this way, the principles of probe design allow for such possibilities. nih.gov

The development of such probes would be guided by principles of Förster Resonance Energy Transfer (FRET) or other quenching/dequenching mechanisms. The choice of fluorophore would depend on the specific application, considering factors like excitation/emission wavelengths, quantum yield, photostability, and cell permeability.

Development of Chemical Probes for Target Validation and Pathway Elucidation

Target validation is a critical step in drug discovery, confirming that the modulation of a specific biological target is responsible for a desired therapeutic effect. umanitoba.ca Chemical probes, which are small molecules designed to interact with a specific target, are central to this process. umanitoba.ca

A well-characterized chemical probe based on this compound could be invaluable for target validation. By incorporating the photoreactive benzophenone group, researchers can create a tool that not only binds to the target but also permanently attaches to it. This allows for:

Confirmation of Target Engagement: By treating cells or cell lysates with the probe, irradiating with UV light, and then detecting the probe (e.g., via a biotin handle and Western blotting), one can definitively show that the probe binds to the intended target protein in a complex biological milieu. tandfonline.com

Identification of Off-Targets: Proteomic approaches can be used to identify not only the intended target but also any off-target proteins that are covalently labeled by the probe. This is crucial for understanding the potential for side effects and for optimizing the selectivity of a lead compound. tandfonline.com

Pathway Elucidation: Once a target is validated, the probe can be used to study the downstream consequences of its modulation. For example, by using the probe to "pull down" the target protein, researchers can identify interacting proteins and gain insights into the biological pathways in which the target is involved.

The electronic properties of substituents on the benzophenone ring can significantly impact the specificity of photolabeling. For instance, studies have shown that electron-donating groups (like methoxy) can lead to more specific labeling, whereas electron-withdrawing groups (like nitro) can sometimes result in more off-target labeling. tandfonline.com The cyano group in this compound is electron-withdrawing, a factor that would need to be considered and empirically tested during probe development.

Table 2: Research Applications of Benzophenone-Based Chemical Probes

ApplicationMethodologyOutcome
Target Engagement Photoaffinity labeling followed by affinity purification and Western blot.Confirmation of direct binding to the intended protein target.
Off-Target Profiling Proteomics analysis of all labeled proteins after photolabeling.Identification of unintended binding partners, informing selectivity.
Interactome Analysis Affinity pull-down of the labeled target followed by mass spectrometry.Discovery of protein-protein interactions and pathway components.

Integration into Biosensor Technologies

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence or concentration of a specific analyte. The specificity of biological recognition, when coupled with the sensitivity of modern transducers, allows for the development of powerful diagnostic and research tools.

Benzophenone derivatives like this compound can be integrated into biosensor platforms in several ways. The most direct application involves using the benzophenone moiety to immobilize a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) onto the surface of a sensor chip.

For example, a solution containing a benzophenone-modified protein could be applied to a sensor surface (e.g., gold, silicon oxide, or a polymer). Upon UV irradiation, the benzophenone would react with the surface, forming a stable covalent linkage. This method offers a robust and site-independent way to functionalize surfaces with biological molecules.

The this compound itself could act as the analyte-binding component in a sensor. If this molecule is known to bind to a specific biomarker, it could be immobilized on a sensor surface. The binding of the biomarker from a sample (e.g., blood or urine) could then be detected by various means, such as:

Surface Plasmon Resonance (SPR): Where the binding event causes a change in the refractive index at the sensor surface.

Quartz Crystal Microbalance (QCM): Where the binding event adds mass to the sensor surface, changing its resonance frequency.

Electrochemical Sensors: Where the binding event alters the electrochemical properties (e.g., impedance or current) at an electrode surface.

The development of such a biosensor would require careful optimization of the immobilization chemistry and the selection of the appropriate transducer technology to achieve the desired sensitivity and selectivity.

Emerging Research Applications and Future Directions for Benzophenone Derivatives

Next-Generation Organic Electronic Materials and Device Architectures

The field of organic electronics is continually searching for new materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). The introduction of a cyano (-CN) group is a well-established strategy for developing n-type organic semiconductors due to its strong electron-withdrawing nature. rsc.org This functionalization can effectively lower the frontier molecular orbital energy levels, which is crucial for efficient electron transport. rsc.org

Despite the presence of a cyano group, there is no specific research available that details the synthesis or characterization of 4'-Cyano-2-pyrrolidinomethyl benzophenone (B1666685) for applications in organic electronics. The potential of this molecule in this field is therefore speculative. Its benzophenone core provides a rigid and conjugated system, while the cyano group could impart n-type semiconducting properties. The influence of the pyrrolidinomethyl group on its electronic properties, solid-state packing, and ultimately, device performance, remains an open and intriguing question for materials scientists.

Exploration of Novel Photochemical Applications beyond OLEDs

Benzophenones are renowned for their photochemical properties and are widely used as photoinitiators in UV curing processes. Their ability to absorb UV light and initiate polymerization is a cornerstone of various industrial applications.

A thorough search of the scientific literature reveals no studies focused on the specific photochemical applications of 4'-Cyano-2-pyrrolidinomethyl benzophenone . The fundamental benzophenone chromophore suggests it would exhibit photochemical activity. However, how the substituents—the 4'-cyano and 2-pyrrolidinomethyl groups—would modulate its absorption spectrum, intersystem crossing efficiency, and reactivity of the excited state is unknown. These modifications could potentially lead to novel photochemical behaviors, such as unique photoreactivity or applications in photoredox catalysis, but such possibilities are yet to be explored.

Rational Design Principles for High-Efficacy and Specific Benzophenone-Based Agents

Rational drug design relies on understanding the structure-activity relationships (SAR) to optimize the therapeutic potential of a lead compound. This involves iterative chemical modifications to enhance potency and selectivity while minimizing off-target effects. nih.govmdpi.comresearchgate.net For benzophenone derivatives, this could involve modifying the substitution pattern on the phenyl rings to fine-tune interactions with a biological target. nih.gov

In the context of This compound , the principles of rational design have not been specifically applied or reported. A hypothetical rational design approach for this molecule would involve considering the distinct contributions of its components. The cyano group can act as a hydrogen bond acceptor, while the pyrrolidine (B122466) ring introduces a basic nitrogen atom and a flexible aliphatic chain, which could be crucial for binding to a specific protein pocket. The relative positions of these groups are also critical. However, without a defined biological target or initial activity data, any discussion on the rational design of this specific compound remains purely theoretical.

Integration of Artificial Intelligence and Machine Learning in Benzophenone Research

Currently, there are no published studies that have utilized AI or ML to specifically investigate This compound . The application of these powerful predictive models requires substantial datasets of related compounds and their measured properties. Given the lack of experimental data for the target molecule, the use of AI and ML for its specific analysis is not yet feasible. In the future, as more data on related benzophenone derivatives become available, these computational approaches could be invaluable in predicting the potential applications and properties of this elusive compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4'-Cyano-2-pyrrolidinomethyl benzophenone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Mannich reactions, where a pyrrolidinomethyl group is introduced to the benzophenone scaffold. For example, analogous reactions involving pyrrolidine and formaldehyde under acidic conditions have been used to functionalize phenolic benzophenones . Optimization involves adjusting stoichiometry, solvent polarity (e.g., acetonitrile vs. alcohols), and temperature to enhance yield. Monitoring reaction progress via HPLC or TLC with UV detection is critical, as competing side reactions (e.g., over-alkylation) may occur .

Q. How can the stability of this compound be assessed under varying pH and solvent conditions?

  • Methodological Answer : Stability studies should employ UV-Vis spectroscopy and HPLC to track degradation products. For instance, benzophenone derivatives exhibit pH-dependent solvatochromic shifts in the ν(C=O) IR band, which correlate with hydrolysis rates. In basic conditions (pH >10), the cyano group may hydrolyze to carboxylic acid, requiring buffered solutions (pH 7–9) for long-term storage. Solvent choice (e.g., acetonitrile vs. halogenated solvents) also impacts stability due to hydrogen-bonding interactions with the carbonyl group .

Advanced Research Questions

Q. How do electronic substituents (e.g., cyano, pyrrolidinomethyl) influence the HOMO-LUMO gap of this compound?

  • Methodological Answer : Computational studies using DFT (e.g., B3LYP/6-31G*) can quantify substituent effects. The cyano group is electron-withdrawing, lowering the LUMO energy, while the pyrrolidinomethyl group (electron-donating via inductive effects) raises the HOMO. A factorial design approach (e.g., 2⁴ factorial plan) can systematically vary substituent positions to model EGAP changes. Experimental validation via cyclic voltammetry (e.g., oxidation/reduction potentials) aligns with theoretical predictions .

Q. What experimental and computational methods resolve contradictions in solvation dynamics of this compound?

  • Methodological Answer : Time-resolved IR spectroscopy combined with Kubo-Anderson line-shape analysis decomposes ν(C=O) bands into subcomponents, distinguishing solvent-solute interactions (e.g., hydrogen bonding with water vs. acetonitrile). For example, hydrogen-bond lifetimes (~7.7 ps) and correlation times (τc) can be derived. MD simulations parameterized with DFT-calculated dipole moments (e.g., ~3.1 D for benzophenone analogs) improve agreement with experimental solvatochromic shifts .

Q. How does the dual role of benzophenone in photochemical reactions apply to functionalizing this compound?

  • Methodological Answer : Benzophenone derivatives act as hydrogen atom transfer (HAT) catalysts and terminal oxidants in photochemical alkylation. For this compound, flow chemistry setups enable rapid light-mediated reactions (e.g., C-4 alkylation of pyridines). Inline quenching (e.g., scavenger columns) minimizes byproducts. Mechanistic studies using radical trapping agents (e.g., TEMPO) and transient absorption spectroscopy validate the HAT pathway .

Key Considerations for Experimental Design

  • Contradiction Analysis : Discrepancies between DFT-predicted and experimental EGAP values may arise from solvent effects unaccounted for in vacuum calculations. Include implicit solvent models (e.g., PCM) for better accuracy .
  • Advanced Characterization : Use X-ray crystallography (as in ) to resolve steric effects from the pyrrolidinomethyl group, which may influence packing and reactivity.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Cyano-2-pyrrolidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
4'-Cyano-2-pyrrolidinomethyl benzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.